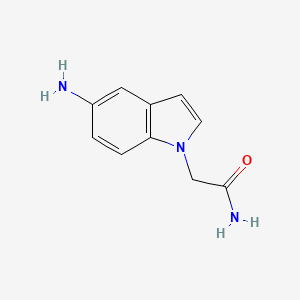
2-(5-Amino-1H-indol-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-1H-indol-1-YL)acetamide is an indole derivative, a class of compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-indol-1-YL)acetamide typically involves the reaction of 5-aminoindole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-1H-indol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Amino-1H-indol-1-YL)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-1H-indol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-N,N-dimethyltryptamine: A psychoactive compound with hallucinogenic properties.
Melatonin: A hormone that regulates sleep-wake cycles
Uniqueness
2-(5-Amino-1H-indol-1-YL)acetamide is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other indole derivatives, it has shown potential in both medicinal and industrial applications, making it a versatile compound for further research and development .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(5-aminoindol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14) |
Clave InChI |
YAUSZYUMQBJAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CC(=O)N)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
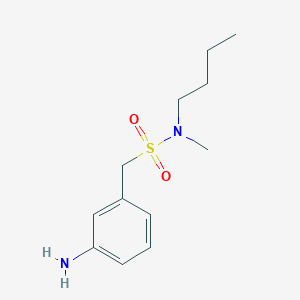
![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
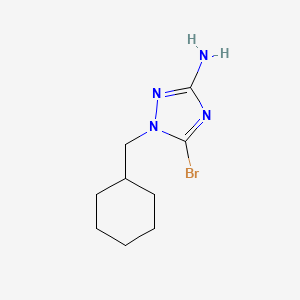
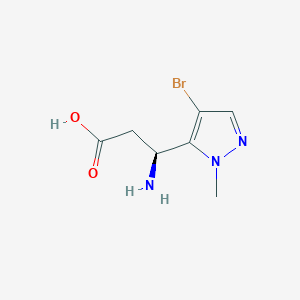
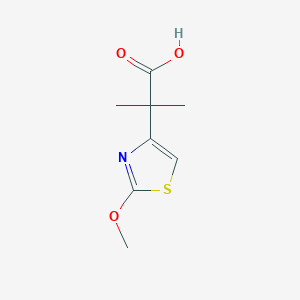
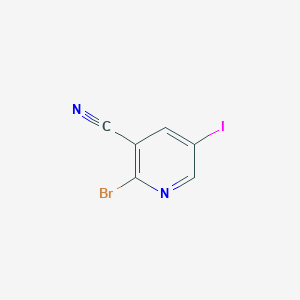
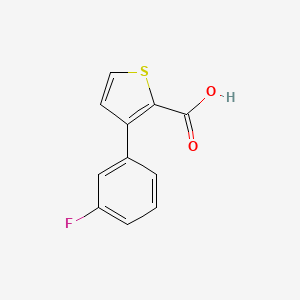
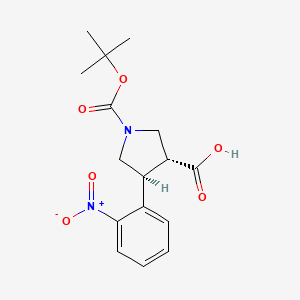


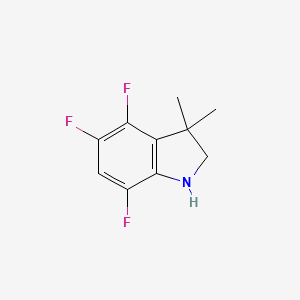
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
